Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a five-membered oxaspiro ring system (1-oxaspiro[2.4]heptane). The molecule contains a methyl ester group at position 2 and two methyl substituents at the 5,5-positions of the spiro scaffold.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-9(2)4-5-10(6-9)7(13-10)8(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
BXYCMQIORPIISO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C1)C(O2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropane derivative with an ester in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic esters with variations in substituents or ring systems exhibit distinct physicochemical and biological properties. Below is a detailed comparison based on the evidence provided:
Table 1: Structural and Physicochemical Comparison of Selected Spirocyclic Esters
*Calculated based on analogs.
Key Observations:
5,5-Dimethyl substitution introduces steric hindrance, which may stabilize the spirocyclic structure and influence ring-opening reactivity. In contrast, 2-isopropyl substitution () adds bulk, possibly affecting binding interactions in biological systems .
Synthetic Accessibility :
- Spirocyclic esters are typically synthesized via cyclization reactions. For example, tert-butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate () was prepared using methods analogous to nitro-pyridine coupling, though specifics for the target compound remain unclear .
Commercial and Research Relevance :
Biological Activity
Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound belongs to the class of oxaspiro compounds characterized by a spirocyclic structure that includes an oxirane moiety. Its molecular formula is , and it features a carboxylate group that enhances its reactivity and potential interactions with biological targets.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
1. Anti-inflammatory Activity
Studies have shown that compounds with similar structures can inhibit pro-inflammatory mediators. For instance, γ-butyrolactones, which share structural similarities, have demonstrated significant anti-inflammatory effects through the inhibition of caspase-1 and phospholipase A1 pathways .
3. Antioxidant Properties
Antioxidant activity is critical for mitigating oxidative stress-related diseases. Compounds within the spirocyclic category have been associated with antioxidant effects, which could be beneficial in neuroprotective applications .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The unique spirocyclic structure allows for binding to enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The compound may modulate receptor activity involved in inflammatory and cancer pathways.
Case Study 1: Inhibition of Pro-inflammatory Mediators
A study investigated the anti-inflammatory effects of various oxaspiro compounds, revealing that they significantly reduced levels of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response with potential implications for treating inflammatory diseases.
Case Study 2: Cytotoxicity Against Cancer Cells
In a comparative analysis of spirocyclic compounds, this compound was evaluated alongside known anticancer agents. Preliminary findings suggested that it could induce apoptosis in cancer cell lines at concentrations similar to those observed in effective γ-butyrolactones.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 1-oxaspiro[2.4]heptane-2-carboxylate | Carboxylate group | Anti-inflammatory |
| Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | Dioxaspiro structure | Anticancer |
| γ-butyrolactones | Lactone ring | Antioxidant, Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
